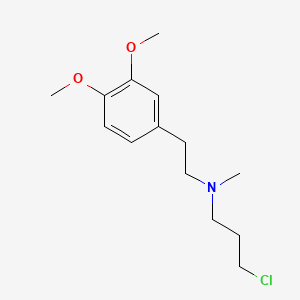

N-Methyl-N-(3-chloropropyl)homoveratrylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO2/c1-16(9-4-8-15)10-7-12-5-6-13(17-2)14(11-12)18-3/h5-6,11H,4,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBBKVHYQQUPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCl)CCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192363 | |

| Record name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36770-74-8 | |

| Record name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36770-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(3-chloropropyl)homoveratrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036770748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloropropyl)-3,4-dimethoxy-N-methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-(3-CHLOROPROPYL)HOMOVERATRYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RK3H74O3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"N-Methyl-N-(3-chloropropyl)homoveratrylamine" basic properties

An In-Depth Technical Guide to N-Methyl-N-(3-chloropropyl)homoveratrylamine

Abstract

This compound is a significant chemical entity primarily recognized as a key intermediate and a designated impurity in the synthesis of Verapamil, a widely used calcium channel blocker.[1][2][3] This guide provides a comprehensive technical overview of its fundamental properties, synthesis, and potential pharmacological activities. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical characteristics, established synthetic routes, and safety considerations.

Introduction and Significance

This compound, also known as N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine or Verapamil Impurity D, holds a dual role in pharmaceutical science.[3][4][5] Primarily, it is a critical precursor in the multi-step synthesis of Verapamil, a Class IV antiarrhythmic agent.[2] Its molecular structure contains the core homoveratrylamine moiety and a reactive chloropropyl group, making it a versatile building block.

Beyond its synthetic utility, it is classified as a process impurity in the final drug product. Regulatory bodies require the monitoring and control of such impurities, making a thorough understanding of this compound essential for quality control and drug safety. Furthermore, preliminary research suggests that this compound may possess intrinsic biological activity as a chlorinated alkylating agent and a novel calcium channel blocker, with potential applications in enhancing immunotoxin activity.[1][4]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its handling, characterization, and application in synthesis and research.

| Property | Value | Source(s) |

| Chemical Name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine | [3][6] |

| Synonyms | Verapamil Impurity D, SR 458 | [3][5][6] |

| CAS Number | 36770-74-8 (Free Base), 36770-75-9 (Hydrochloride) | [6][7] |

| Molecular Formula | C₁₄H₂₂ClNO₂ (Free Base), C₁₄H₂₂ClNO₂·HCl (Hydrochloride) | [6][7] |

| Molecular Weight | 271.78 g/mol (Free Base), 307.11 g/mol (Hydrochloride) | [6][7] |

| Appearance | Off-White to Pale Brown Solid / Semi-Solid | [5][7] |

| Melting Point | >60 °C (decomposes) | [7] |

| Boiling Point | 69-70 °C @ 0.005 Torr | [5] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, Methanol, and Chloroform | [5][7] |

Synthesis and Manufacturing

The primary route to this compound involves the N-alkylation of N-methylhomoveratrylamine. This reaction is a crucial step in the overall synthesis of Verapamil.

Synthetic Pathway Overview

The synthesis is typically achieved by reacting N-methylhomoveratrylamine with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane. The use of a phase transfer catalyst is common in industrial processes to facilitate the reaction between the aqueous and organic phases.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established industrial processes for the synthesis of Verapamil, where the target compound is a key intermediate.[2]

-

Vessel Preparation: To a suitable reaction vessel, add a solution of sodium hydroxide (1.37 eq) in water.

-

Addition of Reactant: At 25-28 °C, add N-methylhomoveratrylamine (1.0 eq).

-

Catalyst Introduction: Add a phase transfer catalyst such as Tetrabutylammonium bromide (TBAB) (0.012 eq).

-

Alkylation: Add 1-bromo-3-chloropropane (1.0 eq) dropwise over a period of 3 hours, ensuring the temperature is maintained at 25-28 °C.

-

Reaction Monitoring: Stir the reaction mixture for an additional 2 hours at the same temperature. The reaction can be monitored by TLC or HPLC to confirm the consumption of the starting material.

-

Work-up and Extraction: Upon completion, perform an aqueous work-up. The product is extracted into a suitable organic solvent, such as toluene. The resulting organic layer contains the desired this compound and is often used directly in the subsequent step for Verapamil synthesis.[2]

Pharmacology and Mechanism of Action

While primarily known as an intermediate, this compound has been noted for its own biological activities, which stem from its structural features.

Calcium Channel Blockade

As a structural analog and impurity of Verapamil, the compound is described as a novel calcium channel blocker.[1] This activity is attributed to the homoveratrylamine portion of the molecule, which is known to interact with L-type calcium channels. By blocking the influx of calcium ions into cardiac and smooth muscle cells, it can theoretically exert antiarrhythmic and antihypertensive effects.[1]

Alkylating Agent Activity

The presence of the 3-chloropropyl group confers the properties of a chlorinated alkylating agent.[1][4] This reactive group can form covalent bonds with nucleophilic moieties in biological macromolecules. It has been suggested that the compound may bind to DNA, thereby blocking the synthesis of RNA and protein, a mechanism that warrants further investigation for potential cytotoxic or therapeutic effects.[1][4]

Caption: Conceptual diagram of the dual mechanism of action.

Safety and Handling

This compound hydrochloride is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

-

Hazard Statements: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[8]

-

First Aid Measures:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

This compound is a compound of significant interest in pharmaceutical chemistry. Its role as an essential intermediate in the synthesis of Verapamil is well-established. However, its classification as a Verapamil impurity and its own potential as a bioactive molecule—acting as both a calcium channel blocker and an alkylating agent—highlight the need for its continued study. This guide provides a foundational understanding for professionals engaged in the synthesis, analysis, and biological evaluation of this multifaceted compound.

References

Sources

- 1. No results for search term "3D-FC180695" | CymitQuimica [cymitquimica.com]

- 2. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]

- 3. This compound Hydrochloride [lgcstandards.com]

- 4. biosynth.com [biosynth.com]

- 5. N-Methyl-N-(3-chloropropyl)-3,4-dimethoxyphenethylamine | 36770-74-8 [amp.chemicalbook.com]

- 6. This compound Hydrochloride [lgcstandards.com]

- 7. biomall.in [biomall.in]

- 8. static.cymitquimica.com [static.cymitquimica.com]

"N-Methyl-N-(3-chloropropyl)homoveratrylamine" CAS number 36770-74-8

An In-depth Technical Guide to N-Methyl-N-(3-chloropropyl)homoveratrylamine (CAS 36770-74-8)

A Critical Intermediate and Process Impurity in the Synthesis of Verapamil

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 36770-74-8, is a substituted phenethylamine derivative of significant interest in the pharmaceutical industry.[1][2] While not an active pharmaceutical ingredient (API) itself, it plays a crucial role as a key intermediate in the synthesis of Verapamil, a widely used calcium channel blocker for the treatment of hypertension and cardiac arrhythmias.[3] Consequently, it is also recognized as a critical process-related impurity, designated as Verapamil EP Impurity D, whose presence in the final drug product must be carefully controlled.[2][3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and analytical considerations, tailored for professionals in drug development and chemical research.

Chemical Identity and Physicochemical Properties

This compound is structurally characterized by a 3,4-dimethoxyphenethyl group and an N-methyl-N-(3-chloropropyl)amino moiety. This structure is pivotal to its function as a building block in the construction of the more complex Verapamil molecule.

Nomenclature and Structure

-

Systematic Name: 3-chloro-N-(3,4-dimethoxyphenethyl)-N-methylpropan-1-amine[3]

-

Common Synonyms: N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine, Verapamil EP Impurity D[1][3]

-

CAS Number: 36770-74-8 (Free Base), 36770-75-9 (Hydrochloride Salt)[1][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that as a synthetic intermediate, extensive experimental data on its physical properties is not always publicly available, with data primarily available through commercial suppliers of analytical standards.

| Property | Value | Source |

| Molecular Formula | C14H22ClNO2 | [2][3] |

| Molecular Weight | 271.78 g/mol | [2][3] |

| Appearance | Not Available (typically supplied as a neat solid or oil) | [1] |

| Storage Conditions | 2-8°C, Refrigerator | [1] |

Synthesis and Role in Drug Development

The primary significance of this compound lies in its role as a direct precursor to Verapamil. Understanding its synthesis is fundamental to controlling the impurity profile of the final API.

Synthetic Pathway

The synthesis of this intermediate is a critical step in the overall manufacturing process of Verapamil. It is typically formed through the N-alkylation of N-methylhomoveratrylamine.

The overall synthetic scheme can be visualized as a two-step process starting from N-methylhomoveratrylamine:

Sources

An In-depth Technical Guide to N-Methyl-N-(3-chloropropyl)homoveratrylamine: Synthesis, Characterization, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(3-chloropropyl)homoveratrylamine is a molecule of significant interest in pharmaceutical sciences, primarily recognized as a key intermediate in the synthesis of Verapamil and as a designated impurity (Verapamil EP Impurity D) of this widely used calcium channel blocker.[1][2] Verapamil is a cornerstone in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[3] The presence and potential pharmacological activity of impurities like this compound are of critical importance for drug safety, efficacy, and regulatory compliance.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, analytical characterization, and a discussion of its pharmacological implications as both a synthetic precursor and a process-related impurity.

Physicochemical Properties and Molecular Identification

Accurate identification of this compound is fundamental. It exists as a free base and a more commonly handled hydrochloride salt. The key identifiers are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| IUPAC Name | 3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine | 3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine;hydrochloride | [1] |

| Synonyms | Verapamil EP Impurity D; N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine Hydrochloride | [1] |

| CAS Number | 36770-74-8 | 36770-75-9 | [1] |

| Molecular Formula | C₁₄H₂₂ClNO₂ | C₁₄H₂₂ClNO₂ · HCl | [1] |

| Molecular Weight | 271.78 g/mol | 308.2 g/mol | [1] |

| Appearance | - | Off-White to Pale Brown Solid | [4] |

| Solubility | - | Slightly soluble in Acetonitrile, DMSO, and Methanol | [4] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a critical step in the production of Verapamil. The following protocol is adapted from established industrial processes and provides a reliable method for its preparation.

Synthesis Pathway Overview

The synthesis involves the N-alkylation of N-methylhomoveratrylamine with a suitable 3-carbon chlorinating agent, typically 1-bromo-3-chloropropane.

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Preparation of this compound

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, prepare a solution of sodium hydroxide (1.37 equivalents) in water.

-

Addition of Starting Material: To this basic solution, add N-methylhomoveratrylamine (1.0 equivalent) at a controlled temperature of 25-28 °C.

-

Phase Transfer Catalyst: Introduce a phase transfer catalyst, such as Tetrabutylammonium bromide (TBAB) (0.012 equivalents). The use of a phase transfer catalyst is crucial for facilitating the reaction between the water-soluble hydroxide and the organic-soluble amine and alkylating agent.

-

Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (1.0 equivalent) dropwise over a period of 3 hours, ensuring the temperature is maintained at 25-28 °C.

-

Reaction Monitoring: Stir the reaction mixture for an additional 2 hours at the same temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Driving to Completion: To ensure the reaction goes to completion, additional TBAB (0.009 equivalents) can be added in portions over several hours.

-

Work-up and Extraction: Upon completion, perform an aqueous work-up. Extract the product into a suitable organic solvent, such as toluene. The organic layer containing the desired product is then separated.

Purification and Validation

-

Solvent Removal: The organic solvent (toluene) is removed under reduced pressure using a rotary evaporator.

-

Column Chromatography: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Crystallization (for Hydrochloride Salt): To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Purity Assessment: The purity of the final product should be assessed by HPLC, with an expected purity of >98%. The identity is confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dimethoxyphenyl ring, the methoxy groups, the N-methyl group, and the aliphatic protons of the ethyl and chloropropyl chains.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, providing confirmation of the carbon skeleton.

While specific spectral data is often proprietary to commercial suppliers, published data for similar structures can be used for tentative assignments.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. For the free base, the molecular ion peak [M]+ should be observed at m/z 271.78. The fragmentation pattern can provide further structural information.

Pharmacological Significance and Potential Activity

While primarily known as an impurity, the chemical structure of this compound suggests potential pharmacological activities that warrant consideration, particularly in the context of drug safety and development.

Role as a Chlorinated Alkylating Agent

The presence of a chloropropyl group classifies this molecule as a nitrogen mustard analogue, a class of compounds known for their alkylating properties.[8] Alkylating agents can form covalent bonds with nucleophilic groups in biomolecules, most notably DNA.[9][10]

Caption: Putative mechanism of DNA alkylation.

This alkylating potential could lead to cytotoxicity and genotoxicity, which is a significant concern for any drug impurity. The mechanism likely involves the formation of a reactive aziridinium ion, which is then attacked by nucleophilic sites on DNA bases, such as the N7 position of guanine.[11] This can disrupt DNA replication and transcription, ultimately leading to cell death.[12]

Potential as a Calcium Channel Blocker

Given its structural similarity to Verapamil, this compound may possess some activity as a calcium channel blocker.[3] Verapamil exerts its therapeutic effects by blocking L-type calcium channels in cardiac and smooth muscle cells. While the specific activity of this impurity has not been extensively reported in publicly available literature, its presence in Verapamil formulations necessitates an understanding of its potential contribution to the overall pharmacological profile, including any potential side effects.

Conclusion

This compound is a molecule of dual significance. As an essential intermediate, its efficient and high-purity synthesis is vital for the manufacturing of Verapamil. As a process-related impurity, its characterization and control are paramount to ensure the safety and efficacy of the final drug product. Its potential as a pharmacologically active molecule, particularly as an alkylating agent, underscores the importance of stringent quality control in pharmaceutical manufacturing. This guide provides a foundational understanding for researchers and drug development professionals working with this compound, from its synthesis and analysis to its potential biological implications.

References

-

Veeprho. N-(3-chloropropyl)-N-methylnitrous amide.

-

LGC Standards. This compound Hydrochloride.

-

SynThink Research Chemicals. Verapamil EP Impurities & USP Related Compounds.

-

Biomall. This compound Hydrochloride, 500mg.

-

peptidequotes. This compound Hydrochloride 250mg.

-

PubChem. Homoveratrylamine hydrochloride.

-

McTavish D, Sorkin EM. Verapamil. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension. Drugs. 1989;38(1):19-76.

-

Drabløs F, Feyzi E, Aas PA, Vaagbø CB, Kavli B, Bratlie MS, Peña-Diaz J, Otterlei M, Slupphaug G, Krokan HE. Alkylation damage in DNA and RNA--repair mechanisms and medical significance. DNA Repair (Amst). 2004;3(11):1389-407.

-

da Silva, A. A., et al. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. 2020.

-

Frontiers in Pharmacology. Preliminary evaluation of the antiglycoxidant activity of verapamil using various in vitro and in silico biochemical/biophysical methods. 2023.

-

Fu D, Calvo JA, Samson LD. Balancing repair and tolerance of DNA damage caused by alkylating agents. Nat Rev Cancer. 2012;12(2):104-20.

-

Google Patents. A process for the preparation of verapamil hydrochloride.

-

Journal of Pharmaceutical and Biomedical Analysis. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. 2013.

-

Wallace, S. S. DNA alkylation and DNA methylation: cooperating mechanisms driving the formation of colorectal adenomas and adenocarcinomas?. Carcinogenesis. 2014.

-

ResearchGate. Complete Assignment of 1H and 13C NMR Spectra of Methacrylonitrile/Methylmethacrylate Copolymers.

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. 2025.

-

You C, Wang J. Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis. J Biol Chem. 2017;292(41):17043-17053.

-

Pharmaffiliates. Verapamil-impurities.

-

CORE. FORMULATION AND ASSESSMENT OF VERAPAMIL SUSTAINED RELEASE TABLETS.

-

Sedgwick B, Lindahl T. Regulation of DNA alkylation damage repair: lessons and therapeutic opportunities. Oncogene. 2002;21(58):8886-94.

-

ResearchGate. Breaking down resistance: Verapamil analogues augment the efficacy of antibiotics against Streptococcus pneumoniae via MATE transporter interference.

-

Veeprho. Verapamil EP Impurity D | CAS 36770-74-8.

-

TCI Chemicals. N-Methyl-3-chloropropylamine Hydrochloride.

-

Simson Pharma Limited. N-Methyl-3-chloropropylamine Hydrochloride | CAS No- 97145-88-5.

Sources

- 1. This compound Hydrochloride [lgcstandards.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. veeprho.com [veeprho.com]

- 4. biomall.in [biomall.in]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. Frontiers | Preliminary evaluation of the antiglycoxidant activity of verapamil using various in vitro and in silico biochemical/biophysical methods [frontiersin.org]

- 9. Alkylation damage in DNA and RNA--repair mechanisms and medical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA alkylation and DNA methylation: cooperating mechanisms driving the formation of colorectal adenomas and adenocarcinomas? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanisms of Action of N-Methyl-N-(3-chloropropyl)homoveratrylamine

Introduction

N-Methyl-N-(3-chloropropyl)homoveratrylamine, a tertiary amine structurally related to the phenylalkylamine class of compounds, is primarily recognized in the pharmaceutical industry as a critical intermediate in the synthesis of Verapamil, a widely used calcium channel blocker.[1][2] It is also classified as Verapamil EP Impurity D, a substance monitored during the manufacturing and quality control of the final drug product.[1][3][4] Beyond its role as a synthetic precursor and impurity, the inherent chemical functionalities of this compound—namely, its structural similarity to Verapamil and the presence of a reactive chloropropyl group—suggest a potential for direct biological activity. This guide provides a comprehensive technical overview of the hypothesized mechanisms of action for this compound, drawing upon established knowledge of related molecules and fundamental biochemical principles. The primary audience for this document includes researchers, scientists, and professionals in drug development who may encounter this molecule or are interested in the biological activities of synthetic intermediates.

This guide will explore three principal putative mechanisms of action:

-

Calcium Channel Blockade: A logical hypothesis given its structural relationship to Verapamil.

-

DNA Alkylation: Postulated due to the presence of a reactive chlorinated alkylamine moiety.

-

Potentiation of Immunotoxins: An effect observed with Verapamil, potentially shared by this analogue.

Putative Mechanism: Calcium Channel Blockade

The most direct hypothesis for the biological activity of this compound stems from its close structural resemblance to Verapamil, a well-characterized L-type calcium channel blocker.[5]

Theoretical Basis: The Phenylalkylamine Pharmacophore

Verapamil exerts its therapeutic effects by binding to the α1 subunit of L-type voltage-gated calcium channels, primarily in cardiac and vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium ions, leading to a cascade of physiological responses including vasodilation and reduced myocardial contractility.[6] The core structure of Verapamil, a phenylalkylamine, is crucial for this activity. This compound shares the homoveratrylamine portion of Verapamil, suggesting it may interact with the same binding pocket on the calcium channel, albeit with potentially different affinity and efficacy.

Hypothesized Interaction with L-type Calcium Channels

It is plausible that this compound acts as a competitive or non-competitive antagonist at L-type calcium channels. The interaction would likely be of lower affinity than Verapamil due to the absence of the isopropyl and cyano groups which contribute to the overall binding energy of Verapamil.[2] However, even a weaker interaction could be significant in specific experimental or toxicological contexts.

Putative Mechanism: DNA Alkylation

The presence of a 3-chloropropyl group on the tertiary amine introduces the potential for this compound to act as a DNA alkylating agent.

Chemical Rationale: The Alkylating Moiety

Chlorinated alkylamines are known to be reactive electrophiles that can form covalent bonds with nucleophilic sites on biological macromolecules, including DNA.[7] The chlorine atom acts as a leaving group, allowing for nucleophilic attack by electron-rich centers in DNA bases, such as the N7 position of guanine.[7]

Proposed Pathway of DNA Adduct Formation

The proposed mechanism involves the intramolecular cyclization of the chloropropylamine to form a highly reactive aziridinium ion intermediate. This strained, three-membered ring is a potent electrophile that can be readily attacked by nucleophilic sites on DNA bases, leading to the formation of a stable covalent adduct. This process can lead to DNA damage, mutagenesis, and cytotoxicity.

Putative Mechanism: Potentiation of Immunotoxins

Verapamil has been shown to enhance the cytotoxicity of certain immunotoxins, such as those containing ricin or Pseudomonas exotoxin.[8] Given its structural similarity, this compound may share this property.

Background: Immunotoxin Action and Cellular Defenses

Immunotoxins are chimeric proteins designed to selectively kill target cells, often cancer cells, by delivering a potent toxin.[9] The efficacy of these agents can be limited by intracellular trafficking pathways that lead to their degradation in lysosomes before they can reach their cytosolic targets.[8]

Verapamil's Role in Enhancing Immunotoxin Efficacy

Verapamil is thought to potentiate immunotoxin activity by disrupting endosomal and lysosomal function.[8] This can occur through various mechanisms, including the inhibition of drug efflux pumps like P-glycoprotein and altering the pH of intracellular vesicles.[5] By interfering with these cellular processes, Verapamil can increase the amount of active toxin that reaches the cytosol, thereby enhancing its cytotoxic effect. It is plausible that this compound could act in a similar manner to augment the activity of immunotoxins.

Experimental Protocols

To empirically investigate the proposed mechanisms of action, the following experimental workflows are suggested.

Protocol 1: In Vitro Calcium Channel Blocking Assay

This protocol is designed to assess the ability of this compound to block L-type calcium channels in a cellular context.[10][11]

Methodology:

-

Cell Culture: Maintain a suitable cell line expressing L-type calcium channels (e.g., human-induced pluripotent stem cell-derived cardiomyocytes) in appropriate culture conditions.

-

Calcium Influx Assay:

-

Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).

-

Establish a baseline fluorescence reading.

-

Depolarize the cells with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels.

-

Measure the increase in fluorescence, corresponding to calcium influx.

-

-

Inhibition Studies:

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Perform the calcium influx assay as described above.

-

Include Verapamil as a positive control and a vehicle control (e.g., DMSO).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of calcium influx for each concentration of the test compound.

-

Determine the IC50 value (the concentration at which 50% of the maximal response is inhibited).

-

Data Presentation:

| Compound | IC50 (µM) |

| This compound | To be determined |

| Verapamil (Positive Control) | Literature value |

| Vehicle Control | No inhibition |

Protocol 2: DNA Alkylation Assay

This protocol aims to detect the formation of DNA adducts in the presence of this compound.[12][13][14][15]

Methodology:

-

DNA Incubation:

-

Incubate purified genomic DNA with varying concentrations of this compound in a physiologically relevant buffer at 37°C.

-

Include a known alkylating agent (e.g., methyl methanesulfonate) as a positive control and a vehicle control.

-

-

DNA Hydrolysis:

-

After incubation, hydrolyze the DNA to its constituent bases using enzymatic or acidic methods.

-

-

Adduct Detection:

-

Analyze the hydrolyzed DNA samples using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Develop a specific method to detect and quantify the this compound-DNA adduct.

-

-

Data Analysis:

-

Quantify the amount of DNA adduct formed per unit of DNA at each concentration of the test compound.

-

Data Presentation:

| Compound Concentration (µM) | DNA Adduct Level (adducts/10^6 nucleotides) |

| 0 (Vehicle Control) | Not detectable |

| 1 | To be determined |

| 10 | To be determined |

| 100 | To be determined |

| Positive Control | Expected high level |

Conclusion

While this compound is primarily known as a synthetic intermediate and an impurity in the production of Verapamil, its chemical structure suggests the potential for significant biological activity. The hypotheses of calcium channel blockade, DNA alkylation, and potentiation of immunotoxins are all grounded in established pharmacological and toxicological principles. The experimental protocols outlined in this guide provide a framework for the systematic investigation of these putative mechanisms. Further research into the biological effects of this and other synthetic intermediates is crucial for a comprehensive understanding of drug safety and for the potential discovery of novel therapeutic agents.

References

-

Shuker, D. E., Prevost, V., Friesen, M. D., & Bartsch, H. (n.d.). Noninvasive methods for measuring DNA alkylation in experimental animals and humans. PubMed Central. [Link]

-

Versatile cell-based assay for measuring DNA alkylation damage and its repair. (n.d.). bioRxiv. [Link]

-

Verapamil-impurities | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

-

Versatile cell-based assay for measuring DNA alkylation damage and its repair. (2021, September 9). bioRxiv. [Link]

-

Standardized protocol for measuring the effect of Ca2+ channel blocker... (n.d.). ResearchGate. [Link]

-

(PDF) Versatile cell-based assay for measuring DNA alkylation damage and its repair. (2021, August 6). ResearchGate. [Link]

-

Verapamil Hydrochloride-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

-

Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. (2023, May 22). RSC Publishing. [Link]

-

What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? (2020, September 10). ResearchGate. [Link]

-

Verapamil EP Impurities & USP Related Compounds - SynThink. (n.d.). SynThink. [Link]

-

Verapamil Impurities - SynZeal. (n.d.). SynZeal. [Link]

-

Verapamil EP Impurity D | CAS 36770-74-8 - Veeprho. (n.d.). Veeprho. [Link]

-

Verapamil | C27H38N2O4 - PubChem. (n.d.). PubChem. [Link]

-

Degradation of Tertiary Alkylamines during Chlorination/Chloramination: Implications for Formation of Aldehydes, Nitriles, Halonitroalkanes, and Nitrosamines. (2021, August 6). ResearchGate. [Link]

- New intermediates for the preparation of verapamil derivates. (n.d.).

-

Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. (2008, July 1). PubMed. [Link]

-

How Do Alkylamine Derivatives Work? For Cold, Flu & Allergies. (2021, September 17). RxList. [Link]

-

Resolving the Reversed Rate Effect of Calcium Channel Blockers on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes and the Impact on In Vitro Cardiac Safety Evaluation. (2018, October 26). Toxicological Sciences. [Link]

-

Verapamil enhances the toxicity of conjugates of epidermal growth factor with Pseudomonas exotoxin and antitransferrin receptor with Pseudomonas exotoxin. (n.d.). PubMed. [Link]

- A process for the preparation of verapamil hydrochloride. (n.d.).

-

Verapamil Enhances the Antitumoral Efficacy of Oncolytic Adenoviruses. (n.d.). PubMed Central. [Link]

-

Verapamil toxicity: An usual case report and review of literature. (2021, August 6). ResearchGate. [Link]

-

Discovery and Development of Calcium Channel Blockers. (n.d.). Frontiers. [Link]

-

BIOLOGICAL AGENTSRicin - A research review. (n.d.). JMVH. [Link]

-

Verapamil upregulates sensitivity of human colon and breast cancer cells to LAK-cytotoxicity in vitro. (n.d.). PubMed. [Link]

-

Structure-activity considerations in kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. (n.d.). PubMed. [Link]

-

Verapamil Effect in Body and Verapamil Mechanism of Action | Open Access Journals. (n.d.). Open Access Journals. [Link]

-

Verapamil. (n.d.). Wikipedia. [Link]

-

Chronotherapeutic neuroprotective effect of verapamil against lipopolysaccharide-induced neuroinflammation in mice through modulation of calcium-dependent genes. (2022, November 26). PubMed. [Link]

-

Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. (n.d.). PubMed. [Link]

-

Medical Countermeasures against Ricin Intoxication. (2023, January 20). PubMed Central. [Link]

-

Recombinant immunotoxins development for HER2-based targeted cancer therapies. (2021, September 6). PubMed Central. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. WO1998011061A1 - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Verapamil Impurities | SynZeal [synzeal.com]

- 5. Verapamil - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Verapamil enhances the toxicity of conjugates of epidermal growth factor with Pseudomonas exotoxin and antitransferrin receptor with Pseudomonas exotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recombinant immunotoxins development for HER2-based targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Noninvasive methods for measuring DNA alkylation in experimental animals and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. experts.umn.edu [experts.umn.edu]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Methyl-N-(3-chloropropyl)homoveratrylamine: Synthesis, Implicit History, and Pharmacological Profile

Foreword: Unveiling a Pivotal Intermediate

In the landscape of cardiovascular drug development, the synthesis of active pharmaceutical ingredients (APIs) often involves a cast of lesser-known but critically important molecules. N-Methyl-N-(3-chloropropyl)homoveratrylamine, a compound frequently identified in pharmaceutical literature as Verapamil Impurity D, stands as a prime example. While not a therapeutic agent in its own right, its story is intrinsically woven into the history of one of the foundational drugs in cardiovascular medicine. This guide provides a comprehensive technical overview of this key intermediate, from its synthesis and implicit discovery to its known and potential pharmacological activities, designed for researchers, scientists, and professionals in drug development.

Discovery and Historical Context: A Supporting Role in a Blockbuster Story

The discovery of this compound is not marked by a singular, celebrated event but is rather an implicit consequence of the development of Verapamil. Verapamil was one of the first calcium channel blockers to be introduced into clinical therapy in the early 1960s, revolutionizing the treatment of hypertension, angina pectoris, and supraventricular tachyarrhythmias.[1][2] The journey to devise a commercially viable and efficient synthesis for Verapamil inevitably led to the identification and preparation of key precursors.

This compound emerged as a crucial building block in one of the most common synthetic routes to Verapamil.[3] Its "discovery" can therefore be dated to the period of intensive process chemistry research aimed at optimizing Verapamil production. The compound's significance lies in its bifunctional nature: a tertiary amine and a reactive alkyl chloride, perfectly tailored to facilitate the construction of the larger, more complex Verapamil molecule. While its primary identity in the scientific literature is that of a synthetic intermediate and a process-related impurity in the final API, its chemical properties hint at a broader potential for biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and analysis.

| Property | Value | Reference(s) |

| IUPAC Name | 3-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine | [1] |

| Synonyms | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine, Verapamil Impurity D, SR 458 | [4] |

| CAS Number | 36770-74-8 (Free Base) | [1] |

| Molecular Formula | C₁₄H₂₂ClNO₂ | [5] |

| Molecular Weight | 271.78 g/mol | [5] |

| Appearance | Off-White to Pale Brown Solid | [6] |

| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly) | [6] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a critical step in the overall production of Verapamil. The following protocol is a synthesized methodology based on established industrial processes described in the patent literature.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

N-Methylhomoveratrylamine (1.0 eq)

-

1-Bromo-3-chloropropane (1.0 eq)

-

Sodium Hydroxide (1.37 eq)

-

Tetrabutylammonium Bromide (TBAB) (0.012 eq initially, with an additional 0.009 eq)

-

Water

-

Toluene (for extraction)

-

Suitable reaction vessel with stirring and temperature control

Procedure:

-

Preparation of the Aqueous Base: In a suitable reaction vessel, dissolve sodium hydroxide (1.37 eq) in water.

-

Addition of Reactant and Catalyst: To the aqueous sodium hydroxide solution, add N-Methylhomoveratrylamine (1.0 eq) at a temperature of 25-28 °C with stirring. Following this, add the phase transfer catalyst, Tetrabutylammonium bromide (TBAB) (0.012 eq).

-

Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (1.0 eq) dropwise to the reaction mixture over a period of 3 hours, ensuring the temperature is maintained at 25-28 °C.

-

Initial Reaction Period: Stir the reaction mixture for 2 hours at 25-28 °C.

-

Driving the Reaction to Completion: To ensure the reaction proceeds to completion, add an additional amount of TBAB (0.009 eq) in portions over several hours.

-

Work-up and Extraction: Upon completion of the reaction (monitored by a suitable chromatographic technique such as TLC or HPLC), perform an aqueous work-up. Extract the product with a suitable organic solvent, such as toluene.

-

Isolation of the Product: The organic layer containing the desired this compound is typically used directly in the subsequent step of Verapamil synthesis. For isolation and characterization, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.

Subsequent Use in Verapamil Synthesis

The synthesized this compound serves as a key electrophile in the subsequent alkylation of α-isopropyl-3,4-dimethoxyphenylacetonitrile.

Caption: Condensation step in the synthesis of Verapamil.

Pharmacological Profile and Biological Activity

While primarily known as a synthetic intermediate, the chemical structure of this compound suggests potential biological activity. It is characterized as both a chlorinated alkylating agent and a novel class of calcium channel blocker.[7]

Potential as a Calcium Channel Blocker

Given its structural similarity to Verapamil, it is plausible that this compound possesses some degree of calcium channel blocking activity. Verapamil and other phenylalkylamines act by binding to the α1 subunit of L-type voltage-gated calcium channels from the intracellular side, thereby inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[8] This leads to a reduction in myocardial contractility, heart rate, and vasodilation.[9]

Caption: Hypothesized mechanism of calcium channel blockade.

It is important to note that without specific experimental data (e.g., IC₅₀ values from patch-clamp electrophysiology), the calcium channel blocking activity of this compound remains speculative. However, its structural features make it a candidate for further investigation in this area.

Activity as a Chlorinated Alkylating Agent

The presence of a chloropropyl group classifies this molecule as a potential alkylating agent. Alkylating agents are reactive compounds that can form covalent bonds with nucleophilic groups in biological macromolecules, most notably DNA.[10] The nitrogen mustard class of alkylating agents, for example, forms a reactive aziridinium ion that subsequently alkylates the N7 position of guanine in DNA.[11] This can lead to DNA damage, cross-linking, and ultimately, cytotoxicity.

The potential for this compound to act as an alkylating agent warrants consideration, particularly in the context of its presence as an impurity in Verapamil. This property could contribute to the toxicological profile of the API if not adequately controlled.

Other Reported Biological Activities

Some commercial sources suggest that this compound may have antiarrhythmic effects, although it is reportedly not effective against digitalis- or hypoxia-induced arrhythmias.[7] It is also mentioned to have an antagonist effect on the central nervous system and may be useful for treating convulsions.[7] Furthermore, there are claims of its ability to enhance the activity of ricin A-chain immunotoxins in vitro and in vivo, suggesting a potential role in modulating cellular uptake or processing of these agents.[7] However, these claims are not yet substantiated by peer-reviewed primary literature and should be approached with scientific caution pending further validation.

Conclusion and Future Directions

This compound, while often relegated to the footnotes of Verapamil's success, is a molecule of significant chemical and potential biological interest. Its synthesis is a well-established process, crucial for the production of a vital cardiovascular medication. Its implicit discovery is a testament to the importance of process chemistry in drug development.

The most intriguing aspect of this compound lies in its yet-to-be-fully-elucidated pharmacological profile. The dual classification as a potential calcium channel blocker and an alkylating agent presents a fascinating dichotomy for researchers. Future investigations should focus on:

-

Quantitative Pharmacological Characterization: Detailed in vitro studies to determine its affinity for various calcium channel subtypes and to quantify its blocking potency.

-

Mechanism of Alkylation: Investigating its reactivity towards biological nucleophiles and its potential for DNA alkylation and cytotoxicity.

-

Toxicological Profiling: A comprehensive assessment of its safety profile, which is particularly relevant given its status as a pharmaceutical impurity.

A deeper understanding of this compound will not only enhance our knowledge of Verapamil-related compounds but could also open new avenues for the design of novel therapeutic agents.

References

-

Pharmaffiliates. (n.d.). Verapamil Hydrochloride - Impurity D (Freebase). Retrieved from [Link]

-

ACS Publications. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development. Retrieved from [Link]

- Fleckenstein, A. (1983). History of calcium antagonists.

- Google Patents. (2016). A process for the preparation of verapamil hydrochloride.

-

PubChem. (n.d.). Verapamil. Retrieved from [Link]

-

SynZeal. (n.d.). Verapamil Impurities. Retrieved from [Link]

-

Veeprho. (n.d.). Verapamil EP Impurity D | CAS 36770-74-8. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Verapamil Hydrochloride-impurities. Retrieved from [Link]

-

ClinPGx. (n.d.). Verapamil Pathway, Pharmacokinetics. Retrieved from [Link]

-

CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs). Retrieved from [Link]

-

INCHEM. (1991). Verapamil (PIM 552). Retrieved from [Link]

- Google Patents. (1979). 1-a-Isopropyl-o - [(N-methyl-N-homoveratryl) v-aminopropyl] -3,4-dimethoxyphenylacetonitrile, process for its preparation and pharmaceuticals containing it.

-

Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. Retrieved from [Link]

-

Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]

- Google Patents. (1998). Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

-

National Institutes of Health. (2021). Effect of Verapamil, an L-Type Calcium Channel Inhibitor, on Caveolin-3 Expression in Septic Mouse Hearts. Retrieved from [Link]

-

Liv Hospital. (n.d.). 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses. Retrieved from [Link]

-

peptidequotes. (n.d.). This compound Hydrochloride 250mg. Retrieved from [Link]

- Google Patents. (1984). Process for producing methylamines.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Verapamil EP Impurity D | 36770-74-8 [chemicea.com]

- 3. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. biomall.in [biomall.in]

- 7. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 10. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 11. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]

"N-Methyl-N-(3-chloropropyl)homoveratrylamine" hydrochloride salt properties

An In-depth Technical Guide to N-Methyl-N-(3-chloropropyl)homoveratrylamine Hydrochloride: Synthesis, Properties, and Applications

Introduction

This compound hydrochloride, with the CAS Number 36770-75-9, is a substituted phenethylamine derivative of significant interest in pharmaceutical chemistry.[1][2] It is most prominently recognized as a crucial synthetic intermediate and a designated impurity (Verapamil EP Impurity D) in the manufacturing of Verapamil, a widely used calcium channel blocker for treating hypertension, angina, and cardiac arrhythmias.[1][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, biological relevance, and handling protocols, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The hydrochloride salt form enhances the compound's stability and solubility, particularly in aqueous media, which is a common requirement for pharmaceutical processing.[2] While extensive physical data is not widely published, the fundamental chemical properties are well-defined.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source(s) |

| Chemical Name | 3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine hydrochloride | [1][2] |

| Synonyms | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine HCl, Verapamil EP Impurity D | [1][5] |

| CAS Number | 36770-75-9 | [1] |

| Free Base CAS | 36770-74-8 | [1] |

| Molecular Formula | C₁₄H₂₂ClNO₂ • HCl | [6] |

| Molecular Weight | 307.11 g/mol (as HCl salt) | [1] |

| Free Base MW | 271.78 g/mol | [7] |

| Boiling Point (Free Base) | 69-70 °C at 0.005 Torr | [7] |

| Form | White to Off-White Solid/Semi-Solid | [2][7] |

| Solubility (Free Base) | Slightly soluble in Chloroform and Methanol | [7] |

Synthesis Pathway and Protocol

The synthesis of this compound is a critical step in the multi-stage production of Verapamil. The process typically involves the N-alkylation of N-methylhomoveratrylamine.

Synthetic Scheme

The reaction involves the substitution of a halogen on a propyl chain onto the secondary amine of N-methylhomoveratrylamine. A phase transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases.

Caption: Synthesis of the target compound via N-alkylation.

Experimental Protocol

This protocol is adapted from established industrial synthesis methods for Verapamil intermediates.[3]

Step 1: Preparation of N-(3-chloropropyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethanamine

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of sodium hydroxide (1.37 eq) in water.

-

Addition of Amine: At 25-28 °C, add N-methylhomoveratrylamine (1.0 eq) to the caustic solution.

-

Catalyst Introduction: Add a phase transfer catalyst, such as Tetrabutylammonium bromide (TBAB) (0.012 eq).

-

Alkylation: Add 1-bromo-3-chloropropane (1.0 eq) dropwise over a period of 3 hours, ensuring the temperature is maintained at 25-28 °C.

-

Reaction Monitoring: Stir the mixture for an additional 2 hours at the same temperature. The reaction progress can be monitored by an appropriate chromatographic technique (e.g., HPLC) to confirm the consumption of the starting amine.

-

Work-up: Upon completion, perform an aqueous work-up. Extract the product into a suitable organic solvent, such as toluene.

-

Purification: The resulting organic layer containing the desired intermediate is typically of sufficient purity to be used directly in the subsequent step for Verapamil synthesis.[3] If required, the product can be purified further, and the hydrochloride salt can be prepared by treating the free base with hydrochloric acid in an appropriate solvent.

Applications and Biological Relevance

Primary Role as a Verapamil Intermediate

The principal application of this compound is as a direct precursor to Verapamil.[3] The 3-chloropropyl group provides a reactive site for the subsequent condensation with α-isopropyl-3,4-dimethoxyphenylacetonitrile, which forms the core structure of the Verapamil molecule.[3]

Caption: Role as a key intermediate in Verapamil synthesis.

Pharmaceutical Impurity

Due to its role as a precursor, this compound is a known process impurity in the final Verapamil active pharmaceutical ingredient (API).[1][5] Regulatory bodies like the European Pharmacopoeia (EP) list it as "Verapamil EP Impurity D," requiring its levels to be monitored and controlled within strict limits to ensure the safety and efficacy of the final drug product.

Potential Biological Activity

While primarily an intermediate, some sources suggest the compound itself may possess biological activity. It has been described as a chlorinated alkylating agent that can accumulate in the myocardium and may have antiarrhythmic and central nervous system antagonist effects.[5] Additionally, it has been investigated as a novel class of calcium channel blocker and for its ability to enhance the in vitro and in vivo activity of ricin A-chain immunotoxins.[2][4]

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound hydrochloride is classified as a hazardous substance.[6]

Table 2: Hazard Identification and Precautionary Measures

| Hazard Category | Classification | Precautionary Actions |

| Skin Contact | Causes skin irritation (Category 2) | Wash with plenty of soap and water. Remove contaminated clothing.[6] |

| Eye Contact | Causes serious eye irritation (Category 2) | Rinse cautiously with water for several minutes. Remove contact lenses if present. Seek medical attention if irritation persists.[6] |

| Inhalation | May cause respiratory irritation | Remove person to fresh air. Call a poison center or doctor if you feel unwell.[6] |

| Storage | Not specified, but general best practices apply | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[6] |

Expert Insight: As with any chlorinated alkylating agent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

Structural Context: The Homoveratrylamine Core

The foundational structure of this molecule is homoveratrylamine (2-(3,4-Dimethoxyphenyl)ethylamine), a phenethylamine derivative.[8][9] Homoveratrylamine itself is a naturally occurring alkaloid found in some plant species and serves as a building block for more complex alkaloids like papaverine.[9][10] Its dimethoxy-substituted phenyl ring is a common feature in many pharmacologically active compounds.

Conclusion

This compound hydrochloride is a compound of specialized but critical importance in the pharmaceutical industry. Its primary value lies in its role as an indispensable intermediate in the synthesis of Verapamil. A thorough understanding of its synthesis, properties, and handling is essential for process chemists and quality control scientists involved in the manufacturing of this vital cardiovascular drug. While secondary biological activities have been explored, its main application remains firmly rooted in synthetic chemistry.

References

- Benchchem.

- CymitQuimica. SAFETY DATA SHEET. TRC-M295155-500MG - N-Methyl-N-(3-chloropropyl)

- LGC Standards. N-Methyl-N-(3-chloropropyl)

- Biosynth. N-Methyl-N-(3-chloropropyl)

- 3D-FC180695 - 3-chloro-n-3-chloropropyl-n-methylpropan-1-amine | 2159-66-2.

- Sigma-Aldrich. SAFETY DATA SHEET.

- TCI Chemicals. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET. 2-(3,4-Dimethoxyphenyl)ethylamine.

- CymitQuimica. CAS 36770-75-9: Benzeneethanamine, N-(3-chloropropyl).

- Biomall. N-Methyl-N-(3-chloropropyl)

- Sigma-Aldrich. N-Methyl-N-(3-chloropropyl)

- PharmaCompass. 3,4-Dimethoxyphenethylamine (Homoveratrylamine)

- Google Patents. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.

- PubChem - NIH.

- PubChem - NIH. 3,4-Dimethoxyphenethylamine (Homoveratrylamine) | C20H30N2O4 | CID 118703763.

- peptidequotes. N-Methyl-N-(3-chloropropyl)

- ResearchGate.

- ChemicalBook. N-Methyl-N-(3-chloropropyl)-3,4-dimethoxyphenethylamine | 36770-74-8.

Sources

- 1. This compound Hydrochloride [lgcstandards.com]

- 2. CAS 36770-75-9: Benzeneethanamine, N-(3-chloropropyl)-3,4-… [cymitquimica.com]

- 3. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]

- 4. No results for search term "3D-FC180695" | CymitQuimica [cymitquimica.com]

- 5. biosynth.com [biosynth.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. N-Methyl-N-(3-chloropropyl)-3,4-dimethoxyphenethylamine | 36770-74-8 [amp.chemicalbook.com]

- 8. 3,4-Dimethoxyphenethylamine (Homoveratrylamine) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Homoveratrylamine | C10H15NO2 | CID 8421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Methyl-N-(3-chloropropyl)homoveratrylamine: Synthesis, Mechanisms, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methyl-N-(3-chloropropyl)homoveratrylamine, a key chemical intermediate and a known impurity in the synthesis of the widely used calcium channel blocker, Verapamil. This document delves into the compound's nomenclature, chemical properties, and synthesis pathways. A significant focus is placed on its dual-faceted mechanism of action as both a chlorinated alkylating agent with the potential for DNA interaction and as a modulator of voltage-gated calcium channels. Furthermore, this guide outlines established analytical methodologies for its detection and quantification, alongside a discussion of its toxicological profile. The information presented herein is intended to serve as a critical resource for researchers in pharmacology, medicinal chemistry, and drug development, providing the foundational knowledge necessary for informed investigation and handling of this compound.

Compound Identification and Nomenclature

This compound is a substituted phenethylamine derivative. Due to its specific chemical structure and its role as a process impurity in the pharmaceutical manufacturing of Verapamil, it is known by several synonyms. Accurate identification is crucial for regulatory compliance and scientific clarity.

Table 1: Compound Identification

| Identifier | Value |

| Primary Name | This compound |

| Systematic (IUPAC) Name | 3-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine[1] |

| Synonyms | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine, Verapamil EP Impurity D[1][2] |

| CAS Number | Free Base: 36770-74-8, Hydrochloride Salt: 36770-75-9 |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and analysis. While specific experimental data for this compound is limited, properties can be inferred from its structure and from data on related compounds.

Table 2: Physicochemical Properties of this compound and a Key Precursor

| Property | This compound | N-Methylhomoveratrylamine (Precursor) |

| Molecular Formula | C14H22ClNO2 | C11H17NO2[3] |

| Molecular Weight | 271.78 g/mol [2] | 195.26 g/mol [3] |

| Appearance | Off-White to Pale Brown Solid | - |

| Melting Point | >60°C (decomposition) | - |

| Boiling Point | No Data Available | 160-161 °C at 13 mmHg |

| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly) | >29.3 µg/mL in aqueous buffer at pH 7.4[3] |

Synthesis and Manufacturing

This compound is primarily synthesized as an intermediate in the multi-step production of Verapamil. Its synthesis involves the N-alkylation of N-methylhomoveratrylamine.

Synthetic Pathway

The common synthetic route involves the reaction of N-methylhomoveratrylamine with a suitable three-carbon electrophile bearing a chlorine atom.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established industrial processes for Verapamil synthesis.

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of sodium hydroxide (1.37 equivalents) in water.

-

Addition of Reactants: To this solution, add N-methylhomoveratrylamine (1.0 equivalent) at a controlled temperature of 25-28°C.

-

Catalyst Introduction: Introduce a phase transfer catalyst, such as Tetrabutylammonium bromide (TBAB) (0.012 equivalents).

-

Alkylation: Add 1-bromo-3-chloropropane (1.0 equivalent) dropwise over a period of 3 hours, maintaining the temperature at 25-28°C.

-

Reaction Monitoring and Completion: Stir the reaction mixture for 2 hours at the same temperature. To drive the reaction to completion, additional TBAB (0.009 equivalents) can be added in portions over several hours.

-

Work-up and Extraction: Upon completion, perform an aqueous work-up. The product is then extracted with an appropriate organic solvent, such as toluene. The resulting organic layer containing the desired product can be used directly in the subsequent steps of Verapamil synthesis or purified further if required.

Mechanism of Action and Biological Effects

The biological activity of this compound is characterized by two primary mechanisms: its action as a DNA alkylating agent and its potential interaction with voltage-gated calcium channels.

DNA Alkylation

As a chlorinated alkylating agent, this compound has the potential to form covalent adducts with DNA. This process can lead to mutations and cellular damage if not repaired, which is a hallmark of genotoxic impurities.

Caption: Proposed mechanism of DNA alkylation and its potential consequences.

The formation of DNA adducts can disrupt normal cellular processes by causing DNA polymerase to stall or misread the DNA template during replication.[4] This can result in mutations, which, if they occur in critical genes such as tumor suppressors or proto-oncogenes, can contribute to the initiation of cancer.[4][5]

Interaction with Voltage-Gated Calcium Channels

Given its structural similarity to Verapamil, a well-known calcium channel blocker, this compound is also classified as a novel calcium channel blocker.[4] Voltage-gated calcium channels are crucial for a variety of physiological processes, and their modulation can have significant therapeutic or toxicological effects.[6] These channels are broadly classified into high-voltage activated (HVA) and low-voltage activated (LVA) types.[7] The HVA channels include L-, N-, P/Q-, and R-types, which are involved in processes like muscle contraction and neurotransmitter release.[7][8] While the specific subtype of calcium channel that this compound interacts with and the precise nature of this interaction (e.g., antagonist or agonist activity) require further investigation, its potential to modulate calcium influx warrants careful consideration in any biological studies.

Toxicology and Safety

The toxicological profile of this compound is of significant interest, particularly due to its presence as an impurity in a pharmaceutical product.

Genotoxicity

As an alkylating agent, the primary toxicological concern is its potential for genotoxicity. Genotoxic impurities can damage DNA, leading to mutations and potentially cancer.[9] Regulatory bodies have stringent guidelines for the control of such impurities in drug substances. The interaction of some calcium channel blockers with nitrite has been shown to form N-nitroso compounds, which are known to be genotoxic.[9] An in vitro study on Verapamil suggested it may have an aneugenic effect (causing chromosome loss or gain) rather than a clastogenic effect (causing chromosome breakage).[10]

General Toxicology

A safety data sheet for the hydrochloride salt of this compound indicates that it is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[11] For the related precursor, N-Methylhomoveratrylamine, GHS hazard statements include being harmful if swallowed, causing skin irritation, and causing serious eye damage.[3]

Analytical Methodologies

The detection and quantification of this compound, as Verapamil EP Impurity D, are critical for the quality control of Verapamil drug products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the separation and quantification of Verapamil and its impurities.

Table 3: Exemplar HPLC Method Parameters for Verapamil Impurity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) |

| Detection | UV spectrophotometry at a suitable wavelength (e.g., 278 nm) |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

Note: Method parameters should be optimized and validated for the specific application.

A reported HPLC-UV method for the analysis of 13 Verapamil impurities demonstrated a limit of detection (LOD) of 0.01% and a limit of quantification (LOQ) of 0.02%.[12]

Caption: General workflow for the analysis of Verapamil impurities by HPLC.

Conclusion

This compound is a compound of significant interest to the pharmaceutical sciences due to its role as a key intermediate and impurity in the manufacturing of Verapamil. Its dual mechanism of action, involving potential DNA alkylation and calcium channel modulation, necessitates careful control and thorough toxicological assessment. The synthetic and analytical protocols outlined in this guide provide a framework for researchers and drug development professionals to work with this compound in a safe and scientifically rigorous manner. Further research is warranted to fully elucidate its specific interactions with biological systems, particularly its effects on different subtypes of voltage-gated calcium channels and the precise nature of the DNA adducts it may form.

References

-

Veeprho. Verapamil EP Impurity D | CAS 36770-74-8. [Link]

-

Interindividual Differences in DNA Adduct Formation and Detoxification of 1,3-Butadiene Derived Epoxide in Human HapMap Cell Lines. PMC - NIH. [Link]

-

3D-FC180695 - 3-chloro-n-3-chloropropyl-n-methylpropan-1-amine | 2159-66-2. [Link]

-

N-(3-Chloropropyl)dibutylamine | C11H24ClN | CID 96084 - PubChem. [Link]

-

Verapamil | C27H38N2O4 | CID 2520 - PubChem. [Link]

-

Pharmaffiliates. Verapamil-impurities. [Link]

-

DNA adducts-chemical addons - PMC - NIH. [Link]

-

Structural biology of voltage-gated calcium channels - PMC - PubMed Central - NIH. [Link]

-

A potent voltage-gated calcium channel inhibitor engineered from a nanobody targeted to auxiliary CaVβ subunits - PMC - NIH. [Link]

-

(PDF) Genotoxic Impurities in Pharmaceuticals - ResearchGate. [Link]

-

Genotoxic Impurities in Pharmaceuticals - SciSpace. [Link]

-

Effect of voltage on N-channel gating. (A) Eight consecutive sweeps are... - ResearchGate. [Link]

-

Analysis of methyl DNA adducts and metabolites in BEAS-2B cells induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed. [Link]

-

Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl) - NIH. [Link]

-

T-Type Voltage-Gated Calcium Channels: Potential Regulators of Smooth Muscle Contractility - MDPI. [Link]

-

In Vitro Evaluation of the Genotoxicity of Ritodrine and Verapamil in Human Lymphocytes. [Link]

-

A Review on Analysis of Genotoxic Impurities - International Journal of Science and Research (IJSR). [Link]

-

Molecular Properties of Voltage-Gated Calcium Channels - Madame Curie Bioscience Database - NCBI Bookshelf. [Link]

-

Veeprho. N-(3-chloropropyl)-N-methylnitrous amide. [Link]

-

peptidequotes. This compound Hydrochloride 250mg. [Link]

-

N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Interindividual Differences in DNA Adduct Formation and Detoxification of 1,3-Butadiene Derived Epoxide in Human HapMap Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA adducts-chemical addons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural biology of voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Properties of Voltage-Gated Calcium Channels - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. T-Type Voltage-Gated Calcium Channels: Potential Regulators of Smooth Muscle Contractility | MDPI [mdpi.com]

- 9. ijsr.net [ijsr.net]

- 10. In vitro evaluation of the genotoxicity of ritodrine and verapamil in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. scispace.com [scispace.com]

Methodological & Application

Synthesis of N-Methyl-N-(3-chloropropyl)homoveratrylamine: A Detailed Protocol for a Key Verapamil Intermediate

Introduction: Strategic Importance in Pharmaceutical Synthesis

N-Methyl-N-(3-chloropropyl)homoveratrylamine is a critical intermediate in the multi-step synthesis of Verapamil, a widely used calcium channel blocker for the management of hypertension, angina, and cardiac arrhythmias.[1] The structural architecture of this intermediate provides a pre-functionalized aliphatic chain, essential for the subsequent condensation step that forms the core of the Verapamil molecule.[2] Understanding the precise and efficient synthesis of this compound is therefore of paramount importance to researchers and professionals in pharmaceutical development and manufacturing.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described methodology is grounded in established chemical principles, emphasizing safety, reproducibility, and high-yield production. We will delve into the causality behind the choice of reagents and reaction conditions, offering insights that extend beyond simple procedural instructions.

Synthetic Pathway Overview: A Phase-Transfer Catalyzed Nucleophilic Substitution